(E)-N-(3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide
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Overview
Description
The compound contains several functional groups including an isoxazole ring, a benzo[d]thiazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the conjugated system. The electron-donating methylthio group and the electron-withdrawing carboxamide group could contribute to the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups. For example, the isoxazole ring can participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .Scientific Research Applications
Supramolecular Gelators
N-(thiazol-2-yl) benzamide derivatives, including those with methyl functionality and S⋯O interactions, have been synthesized and investigated for their gelation behavior. These compounds, particularly 3-methyl-N-(thiazol-2-yl) benzamide and its derivatives, exhibited gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (MGC). The study aimed to elucidate the role of methyl functionality and multiple non-covalent interactions on gelation behavior, employing a crystal engineering approach (Yadav & Ballabh, 2020).
Anticancer Evaluation
A series of compounds containing a thiadiazole scaffold and benzamide groups, known for their biological properties, were synthesized and evaluated for their anticancer activity against a panel of human cancer cell lines. The study highlighted a solvent-free, microwave-assisted synthesis method, demonstrating the compounds' promising anticancer activity and offering insights into their mechanism of action through molecular docking studies (Tiwari et al., 2017).
Antibacterial Agents
Research on 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide derivatives has shown significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds, synthesized through a specific series of reactions, were also evaluated for their cytotoxic activity, indicating their potential as non-cytotoxic antibacterial agents (Palkar et al., 2017).
Carbonic Anhydrase Inhibition
A library of derivatives was synthesized to evaluate the effect of substituents on the inhibitory potency and selectivity toward human carbonic anhydrase isoforms. These studies are crucial for understanding the structural features that contribute to the biological activity of these compounds, potentially leading to the development of new therapeutic agents (Distinto et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-N-(6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-4-7-19-13-6-5-11(22-3)9-14(13)23-16(19)17-15(20)12-8-10(2)21-18-12/h4-6,8-9H,1,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQGAUUOSQVLNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)SC)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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